molecular formula C18H23N5O B2875998 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1235633-28-9

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2875998
CAS RN: 1235633-28-9
M. Wt: 325.416
InChI Key: MRPKDRSRQAKQKY-UHFFFAOYSA-N
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Description

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, also known as PPU, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. PPU is a urea derivative and has been shown to have promising properties as an inhibitor of various enzymes and receptors. In

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A study by Gondkar, Deshmukh, and Chaudhari (2013) explored the synthesis and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives. Their research highlighted the potential of these compounds to act as COX inhibitors and provided a basis for further investigation into their anti-inflammatory properties Gondkar, Deshmukh, & Chaudhari, 2013.

Urea Derivatives in Drug Design

Urea derivatives are critical in medicinal chemistry due to their unique hydrogen bonding capabilities, which are essential for drug-target interactions. A review by Jagtap, Kondekar, Sadani, and Chern (2017) discussed the significance of urea in drug design, emphasizing its role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This review consolidates the research on various urea derivatives as modulators of biological targets, underlining the versatility and importance of urea moiety in the development of therapeutic agents Jagtap, Kondekar, Sadani, & Chern, 2017.

properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-5-2-3-6-16(14)22-18(24)21-13-15-7-11-23(12-8-15)17-19-9-4-10-20-17/h2-6,9-10,15H,7-8,11-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPKDRSRQAKQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

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